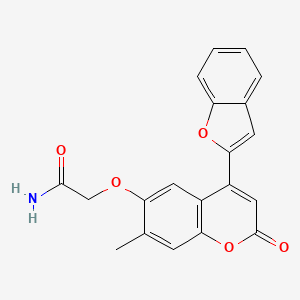

2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide

Description

2-((4-(Benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide is a synthetic coumarin-benzofuran hybrid compound characterized by a 2H-chromen-2-one (coumarin) core substituted at the 4-position with a benzofuran moiety, a methyl group at the 7-position, and an acetamide-linked oxygen at the 6-position. This structural architecture combines the pharmacophoric features of coumarins (notable for antioxidant, anticoagulant, and anti-inflammatory activities) and benzofurans (associated with antimicrobial and anticancer properties) .

Properties

IUPAC Name |

2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c1-11-6-17-13(8-16(11)24-10-19(21)22)14(9-20(23)26-17)18-7-12-4-2-3-5-15(12)25-18/h2-9H,10H2,1H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOQEGZWXHFSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)N)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide typically involves multi-step organic reactions. One common approach is the condensation of benzofuran derivatives with chromenone intermediates under specific conditions. For instance, the reaction may involve the use of catalysts like zinc chloride (ZnCl₂) and reductive desulfurization techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic conditions. For example:

-

Hydrolysis : Reaction with aqueous NaOH (1–2 M) at 60–80°C yields 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetic acid, with hydrolysis rates dependent on steric hindrance from the coumarin core .

-

Aminolysis : Primary amines (e.g., benzylamine) displace the acetamide group in DMF at 100°C, forming secondary amides .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | 1M NaOH, 80°C, 4h | Carboxylic acid | 72–85 | |

| Aminolysis | Benzylamine, DMF, 100°C | N-Benzyl derivative | 63–89 |

Oxidation Reactions

The methyl group at position 7 of the coumarin ring is susceptible to oxidation:

-

KMnO₄/H₂SO₄ : Converts the methyl group to a carboxyl group, forming 7-carboxycoumarin derivatives.

-

SeO₂ : Selective oxidation to a formyl group under mild conditions (CHCl₃, 40°C).

Example :

Coupling Reactions Involving the Benzofuran Core

The benzofuran moiety participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes aryl–boronic acid coupling at the benzofuran’s 2-position, enabling biaryl synthesis .

-

Buchwald–Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .

| Reaction | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Bromophenylboronic acid | 78 |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, 100°C | Aniline | 65 |

Electrophilic Aromatic Substitution (EAS)

The coumarin and benzofuran rings undergo EAS:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the coumarin’s 5- and 8-positions .

-

Halogenation : Br₂/FeBr₃ selectively brominates the benzofuran’s 5-position .

Key Observation : Electron-donating groups (e.g., methoxy) on benzofuran deactivate the coumarin ring toward further substitution .

Photochemical Reactivity

The coumarin core undergoes [2+2] photodimerization under UV light (λ = 254 nm), forming cyclobutane-linked dimers. This reaction is solvent-dependent, with higher yields in non-polar media (e.g., hexane) .

Stability and Degradation Pathways

Scientific Research Applications

Anticancer Activity

Research has shown that benzofuran derivatives, including this compound, exhibit promising anticancer properties. The mechanisms often involve the modulation of various cellular pathways, leading to apoptosis in cancer cells. For instance, studies have indicated that similar compounds can inhibit tumor growth in specific cancer cell lines such as MCF-7 (breast cancer) and Huh-7 (hepatoma) .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been evaluated against multidrug-resistant pathogens, showing varying degrees of effectiveness. For example, compounds derived from benzofuran frameworks have been reported to possess activity against Gram-positive bacteria .

Synthetic Routes

The synthesis of 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide typically involves multi-step reactions starting from simpler precursors. Common methods include:

- Coupling Reactions : Initial coupling of benzofuran derivatives with chromenone structures.

- Functional Group Modifications : Subsequent modifications to introduce the acetamide group.

Chemical Reactivity

This compound can undergo several chemical transformations:

- Oxidation : The presence of the chromenone moiety allows for oxidation reactions that can lead to the formation of quinones.

- Reduction : Carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

These reactivity patterns enhance the compound's versatility for further chemical modifications .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in various biological assays:

- Anticancer Studies : A study demonstrated that benzofuran derivatives showed IC50 values lower than 10 µM against several cancer cell lines, indicating strong cytotoxicity .

- Antimicrobial Testing : Another research highlighted that certain derivatives exhibited significant antimicrobial activity against resistant strains, with minimum inhibitory concentrations (MICs) below 64 µg/mL .

Mechanism of Action

The mechanism of action of 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Chlorine substitution (e.g., in the 6-chloro derivative) correlates with antidiabetic activity, likely due to enhanced electron-withdrawing effects stabilizing ligand-receptor interactions . Hydrazide-linked arylidene groups (e.g., in derivatives) improve antimicrobial activity by facilitating membrane penetration .

Physicochemical Properties: The hydroxypropyl side chain in the 6-chloro derivative increases hydrophilicity (clogP ~1.2 vs. The bicyclic isoquinoline moiety in ’s compound significantly increases molecular weight (561.64 g/mol), which may limit blood-brain barrier permeability but enhance DNA intercalation in cancer cells .

Synthetic Accessibility :

- Derivatives with simpler substituents (e.g., 7-hydroxy or 6-chloro) are synthesized in fewer steps (3–4 steps) compared to the target compound, which requires multi-step coupling of benzofuran and acetamide groups .

Biological Activity

The compound 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide is a derivative of benzofuran and chromenone, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a benzofuran moiety linked to a chromenone core through an ether bond, with an acetamide functional group. The molecular formula is , with a molecular weight of approximately 377.42 g/mol.

Synthesis Overview:

- Starting Materials: The synthesis typically involves coupling reactions between benzofuran derivatives and chromenone intermediates.

- Key Reagents: Potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly employed.

Biological Activities

The biological activities of this compound have been evaluated in several studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives related to this compound have shown:

- Inhibition of Cancer Cell Proliferation: Studies indicate that certain benzofuran-chromenone derivatives can reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) by inducing apoptosis and inhibiting cell cycle progression .

| Compound | Cell Line | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| 2-Acetylamino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide | A549 | 64% | Apoptosis induction |

| 4-Methylcoumarin | MCF7 | 61% | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Broad-Spectrum Activity: Similar compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzofuran or chromenone moieties can enhance activity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this class of compounds:

- Acetylcholinesterase Inhibition: Compounds in this category have shown strong inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. For example, certain derivatives exhibited IC50 values significantly lower than standard treatments like rivastigmine .

| Compound | AChE Inhibition IC50 (μM) |

|---|---|

| 5c | 0.08 |

| Rivastigmine | 0.14 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound interacts with key enzymes involved in various biological pathways, modulating their activity through binding interactions.

- Cell Signaling Modulation: It may influence cell signaling pathways associated with apoptosis and cell proliferation, particularly in cancer cells.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical or preclinical settings:

- Study on Anticancer Activity: A study reported that a related compound reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

- Neuroprotection in Animal Models: Another study demonstrated that a derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide, and what intermediates are critical in its synthesis?

- The synthesis often involves multi-step reactions, starting with functionalization of the coumarin core. For example, Diwakar et al. (2015) synthesized analogous 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide derivatives via nucleophilic substitution, where bromoacetamide was coupled to hydroxy-substituted coumarins under basic conditions . Key intermediates include 7-hydroxy-4-methylcoumarin and benzofuran-2-yl derivatives, which require precise control of reaction stoichiometry and temperature to avoid side products.

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

- IR spectroscopy identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the lactone (coumarin) and acetamide groups. ¹H-NMR reveals characteristic signals: a singlet for the methyl group on the coumarin ring (δ ~2.4 ppm), aromatic protons (δ 6.5–8.0 ppm), and acetamide NH (δ ~7.5 ppm, broad). 13C-NMR confirms the lactone carbonyl (δ ~160–165 ppm) and acetamide carbonyl (δ ~165–170 ppm) . Elemental analysis (C, H, N) is critical for purity validation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities, particularly in the orientation of the benzofuran moiety?

- SHELXL and SHELXD are widely used for refining crystal structures. For this compound, challenges may arise from rotational disorder in the benzofuran ring or non-coplanar arrangements of the coumarin and benzofuran units. Anisotropic displacement parameters (ADPs) and Fourier difference maps can clarify atomic positions. WinGX/ORTEP visualization aids in interpreting thermal ellipsoids and validating hydrogen-bonding networks .

Q. What strategies optimize the coupling reaction between the coumarin and benzofuran units to improve yield and purity?

- Reaction optimization may include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxycoumarin intermediate.

- Catalysis : ZnCl₂ or K₂CO₃ can accelerate etherification or amidation steps .

- Temperature control : Mild heating (50–80°C) prevents decomposition of thermally labile intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) isolates the product .

Q. How should researchers address contradictions in biological activity data, such as unexpected inhibition profiles in enzyme assays?

- Dose-response validation : Ensure activity is concentration-dependent and reproducible across replicates.

- Structural analogs : Compare with derivatives (e.g., Nagaraja et al., 2020) to identify structure-activity relationships (SARs).

- Computational modeling : Molecular docking (e.g., AutoDock) can predict binding modes and highlight steric/electronic mismatches between the compound and target .

Methodological Insights from Evidence

- Crystallography : SHELX programs are indispensable for resolving complex heterocyclic structures. For example, Kinfe et al. (2012) used SHELXE to phase a benzofuran derivative, emphasizing the importance of high-resolution data (>1.0 Å) for accurate refinement .

- Spectral Analysis : In Molecules (2009), IR and NMR data for thiazolidinone-acetamide hybrids provided a template for identifying analogous signals in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.